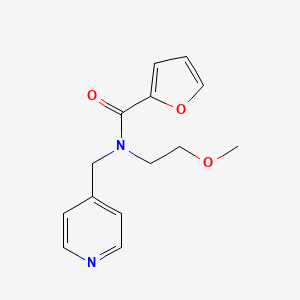![molecular formula C21H18N6O5S B2384749 N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894058-28-7](/img/structure/B2384749.png)
N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N6O5S and its molecular weight is 466.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity : A study by Shakir, Ali, & Hussain (2017) found significant antioxidant abilities in certain derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, which is structurally related to the compound . Their research indicated that these compounds showed higher antioxidant activity than standard antioxidants like ascorbic acid and BHT.
Synthetic Methodologies : Research by Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating the synthetic versatility of compounds related to the one .
Antibacterial and Antifungal Activities : The study by Shiradkar & Kale (2006) reported the synthesis of [1,2,4]triazolo[3,4][1,3,4]thiadiazine derivatives and their evaluation for antibacterial, antifungal, and antitubercular activities.
Antiviral Activity : Shamroukh and Ali (2008) discovered that certain 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives showed promising antiviral activity against hepatitis-A virus, illustrating the potential of related compounds in antiviral research (Shamroukh & Ali, 2008).
Anticoronavirus and Antitumoral Activity : A 2021 study by Jilloju et al. found that certain [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives had in vitro anticoronavirus and antitumoral activities, highlighting the potential of these compounds in treating infectious diseases and cancer.
Antimicrobial Activity Against Cancer Cell Lines : Research by Badr & Barwa (2011) synthesized new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and evaluated their antimicrobial activity, finding significant activity against Staphylococcus aureus and cytotoxicity against Hep-G2 cancer cell lines.
Anticancer Effects and Reduced Toxicity : A study by Wang et al. (2015) on N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide showed remarkable anticancer effects with reduced toxicity, suggesting therapeutic potential in cancer treatment.
Antitumor Activities : Gomha, Muhammad, & Edrees (2017) synthesized and tested a novel compound for its in vitro antitumor activities, indicating high potency compared to standard antitumor drugs (Gomha, Muhammad, & Edrees, 2017).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S/c1-31-16-9-14(10-17(11-16)32-2)22-20(28)12-33-21-24-23-19-7-6-18(25-26(19)21)13-4-3-5-15(8-13)27(29)30/h3-11H,12H2,1-2H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZNKKPNJKRFNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

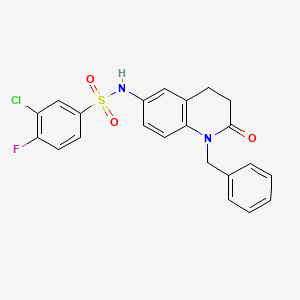
![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)
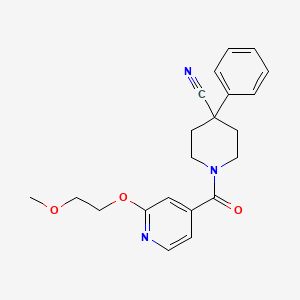

![methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate](/img/structure/B2384677.png)
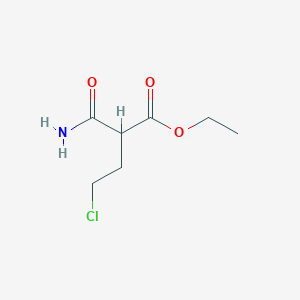
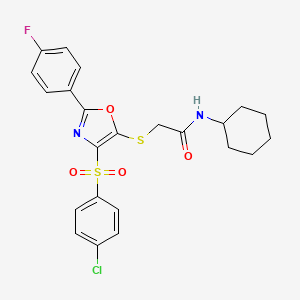
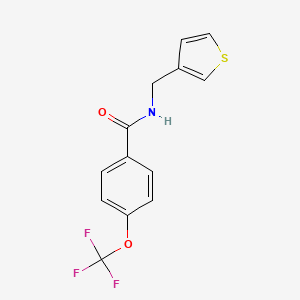
![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)

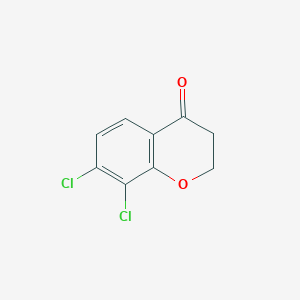
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2384686.png)

